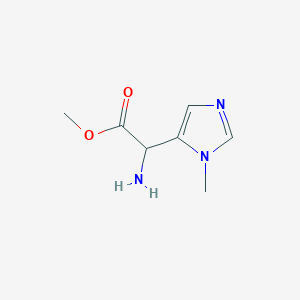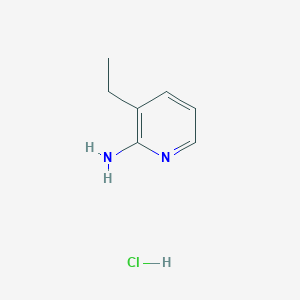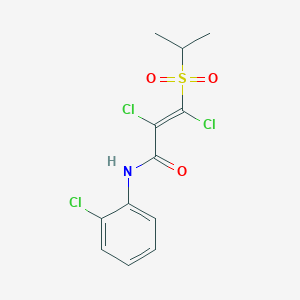
4-(4-fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials chosen and the specific reactions used. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, fluorophenyl, nitrophenyl, and butanamide groups would all contribute to the overall structure. Unfortunately, without more specific information or a detailed study, it’s difficult to provide a comprehensive molecular structure analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用
Pharmacokinetics and Metabolism
Research on related compounds, such as selective androgen receptor modulators (SARMs), highlights their potential as therapeutic agents. Studies have explored the pharmacokinetics and metabolism of these compounds in rats, revealing insights into their absorption, clearance, distribution, and metabolic pathways, which can inform the development of related compounds for medical applications (Wu et al., 2006).
Antimicrobial Activity
Sulfonamides and carbamates derived from related chemical structures have been synthesized and evaluated for their antimicrobial activity. These compounds have shown significant potency against various bacterial strains and fungi, offering a foundation for developing new antimicrobial agents (Janakiramudu et al., 2017).
Electrochemical Reduction
Studies on aryl sulfones with electron-withdrawing substituents, similar to the core structure of your compound, have demonstrated unique electrochemical behaviors. These findings provide valuable knowledge for designing electrochemical sensors and devices (Pilard et al., 2001).
Material Science Applications
The synthesis and properties of sulfonated block copolymers containing fluorenyl groups for fuel-cell applications is another area of research. These materials exhibit high proton conductivity and mechanical properties, making them suitable for use in fuel cells (Bae et al., 2009).
Fluorescent Molecular Probes
Compounds related to "4-((4-fluorophenyl)sulfonyl)-N-(4-nitrophenyl)butanamide" have been explored as fluorescent molecular probes. Their strong solvent-dependent fluorescence is useful for studying biological events and processes, demonstrating the versatility of these compounds in bioanalytical applications (Diwu et al., 1997).
作用機序
The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would involve interacting with biological molecules in the body. Without more specific information, it’s difficult to provide a detailed analysis of the mechanism of action .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(4-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O5S/c17-12-3-9-15(10-4-12)25(23,24)11-1-2-16(20)18-13-5-7-14(8-6-13)19(21)22/h3-10H,1-2,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFDIHOFASFIKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(4-methylphenyl)methyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2831665.png)
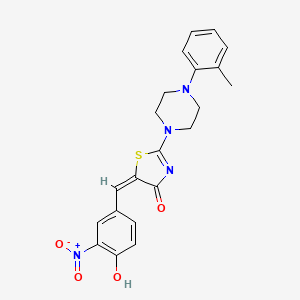
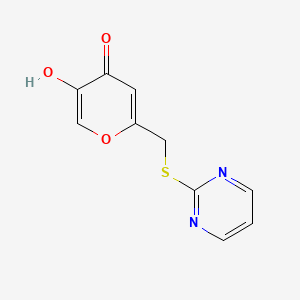
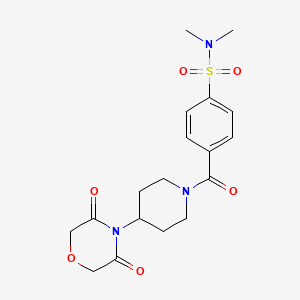
![N-[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]-4-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B2831670.png)
![1,1-Dibenzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2831671.png)

![1-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2831674.png)

